molecular formula C22H25N5O3 B2355374 (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034371-43-0

(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No.: B2355374
CAS No.: 2034371-43-0
M. Wt: 407.474
InChI Key: HRJRAQXMSSEKHP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a pyrazole ring and a cyclopenta ring. The presence of methoxy groups suggests that it might have some interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, a detailed analysis isn’t possible .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, and solubility would be determined by the functional groups present in the molecule .

Scientific Research Applications

Novel Synthesis Methods

Research on pyrazole derivatives, such as the study by Hote and Lokhande (2014), focuses on novel and efficient synthesis methods. Their work on synthesizing indazolyl- and isoxazoleyl-pyrazole derivatives via a series of condensation reactions highlights the interest in developing new synthetic pathways for complex heterocyclic compounds (Hote & Lokhande, 2014).

Antimicrobial and Anticancer Activities

Pyrazole derivatives have been explored for their potential antimicrobial and anticancer activities. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives and evaluated them for in vitro antimicrobial and anticancer activities, finding some compounds exhibited higher activity than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking and Antibacterial Activities

The synthesis, molecular docking analysis, and evaluation of antibacterial and antioxidant activities of tri-substituted pyrazoles, as conducted by Lynda (2021), underscore the importance of computational methods in identifying the biological activities of new compounds. These studies provide insights into how such compounds might interact with biological targets (Lynda, 2021).

Chemotherapeutic Tools

Silver complexes based on pyrazole derivatives have been studied for their antitumor activity, such as the work by Pellei et al. (2023), who investigated silver(I) complexes with significant in vitro antitumor activity against various solid tumors, including small-cell lung carcinoma (SCLC) cells. These findings suggest potential applications of pyrazole derivatives in chemotherapeutic strategies (Pellei et al., 2023).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting chemical or biological properties, it could be the subject of future research .

Properties

IUPAC Name

[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-25-19(12-18(23-25)16-11-14(29-2)7-8-21(16)30-3)22(28)26-9-10-27-20(13-26)15-5-4-6-17(15)24-27/h7-8,11-12H,4-6,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJRAQXMSSEKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCN4C(=C5CCCC5=N4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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